Product packaging for Cyclocolorenone(Cat. No.:CAS No. 489-45-2)

Cyclocolorenone

Cat. No.: B1218703
CAS No.: 489-45-2
M. Wt: 218.33 g/mol
InChI Key: ZEEUIOBUKGZKPS-IDTAVKCVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclocolorenone is a sesquiterpene with the molecular formula C15H22O and a molecular weight of 218.33 g/mol . Its complex structure features four defined stereocenters, and its absolute configuration has been unambiguously determined as (1R,6S,7R,10R) through vibrational circular dichroism (VCD) . This compound is a prominent natural product, most recently identified as the major constituent (comprising 38-40%) of the essential oils from various parts of the endemic Mexican plant Magnolia pugana . Recent research has highlighted its significant biological activities. A 2022 study demonstrated that (-)-cyclocolorenone exhibits potent in vitro antileishmanial activity against both promastigote and amastigote forms of Leishmania (L.) amazonensis , with IC50 values of 4.54 µM and 28.44 µM, respectively . Notably, the compound showed a high selectivity index, being non-toxic to J774 macrophage cells (CC50 > 458.71 µM) and was observed to target the parasite's cell membrane, suggesting a promising scaffold for new antileishmanial drug development . Furthermore, essential oils rich in this compound have shown selective cytotoxicity against human cancer cell lines, including activity of leaf essential oil against MCF-7 breast cancer cells (IC50 = 27.25 µg/mL) and seed essential oil against HT-29 colon cancer cells (IC50 = 54.01 µg/mL) . These oils also displayed strong antibacterial effects against Gram-positive pathogens like Staphylococcus aureus and S. epidermidis . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O B1218703 Cyclocolorenone CAS No. 489-45-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

489-45-2

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

(1aR,4R,4aR,7bS)-1,1,4,7-tetramethyl-2,3,4,4a,5,7b-hexahydro-1aH-cyclopropa[e]azulen-6-one

InChI

InChI=1S/C15H22O/c1-8-5-6-11-14(15(11,3)4)13-9(2)12(16)7-10(8)13/h8,10-11,14H,5-7H2,1-4H3/t8-,10-,11-,14-/m1/s1

InChI Key

ZEEUIOBUKGZKPS-IDTAVKCVSA-N

SMILES

CC1CCC2C(C2(C)C)C3=C(C(=O)CC13)C

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@H](C2(C)C)C3=C(C(=O)C[C@H]13)C

Canonical SMILES

CC1CCC2C(C2(C)C)C3=C(C(=O)CC13)C

Synonyms

cyclocolorenone

Origin of Product

United States

Natural Occurrence, Isolation Methodologies, and Enantiomeric Forms of Cyclocolorenone

Distribution in Marine Organisms

The marine environment, particularly red algae, is a significant source of Cyclocolorenone. These organisms are known for their complex secondary metabolism, which produces a wide variety of unique chemical compounds.

Red Algae as Primary Biosynthetic Sources

Species within the genus Laurencia, a type of red algae, are primary biosynthetic sources of this compound. smolecule.comresearchgate.net Specifically, the species Laurencia intricata has been identified as a producer of this compound. smolecule.comresearchgate.netrhhz.net Research on L. intricata collected off the coasts of Katsuura, Japan, led to the isolation of (+)-Cyclocolorenone. researchgate.netresearchgate.net This was a noteworthy finding, as it was the first time the isolation of this specific enantiomeric form was reported from marine algae. researchgate.net The genus Laurencia is well-documented as a rich source of halogenated secondary metabolites, and the discovery of this compound adds to the chemical diversity attributed to these marine organisms. researchgate.net

Advanced Chromatographic and Extraction Techniques for Marine Metabolites

The isolation of this compound from marine organisms relies on sophisticated extraction and chromatographic techniques. The general process begins with the extraction of the algal biomass, often using an organic solvent like methanol. researchgate.netcabidigitallibrary.org The resulting extract is then partitioned, for example, between ethyl acetate (B1210297) and water, to separate compounds based on their polarity. researchgate.net

Following initial extraction, various chromatographic methods are employed for purification. These can include: nih.gov

Column Chromatography: A fundamental technique where the extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel, to separate its components. researchgate.net

High-Performance Liquid Chromatography (HPLC): A high-resolution separation technique that is frequently used for the final purification of marine natural products. nih.govmdpi.com Reversed-phase HPLC is a common variant for this purpose. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This method is crucial for both identifying and quantifying volatile compounds like sesquiterpenes. mdpi.comfrontiersin.org

Modern advancements in extraction technology, such as microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), and pressurized liquid extraction (PLE), offer more efficient and environmentally friendly alternatives to traditional methods. mdpi.commdpi.comnih.gov These advanced techniques can improve yields and reduce the consumption of time, energy, and solvents. mdpi.commdpi.com

Distribution in Terrestrial Organisms

This compound is not exclusive to marine life; it is also found in a variety of terrestrial organisms, from primitive bryophytes to highly evolved flowering plants.

Occurrence in Bryophytes (Liverworts)

Liverworts, a group of simple non-vascular plants, are known producers of this compound. The compound has been isolated from species such as Bazzania tridens and Plagiochila acanthophylla subsp. japonica. researchgate.netresearchgate.netcapes.gov.brcapes.gov.br In Bazzania tridens, (+)-Cyclocolorenone was identified alongside other sesquiterpenoids. researchgate.netcapes.gov.br Similarly, research on Plagiochila acanthophylla subsp. japonica also revealed the presence of (+)-Cyclocolorenone. researchgate.netcapes.gov.br

Presence in Angiosperms (Flowering Plants)

The distribution of this compound extends to a wide range of flowering plants, where it is often a component of their essential oils.

Plant SpeciesFamilyPart(s) Containing this compoundKey Findings
Duguetia lanceolataAnnonaceaeLeavesIsolation of (-)-Cyclocolorenone. researchgate.netresearchgate.netgoogle.com.hkbvsalud.orgingentaconnect.com
Rhododendron tomentosumEricaceaeShootsThis compound present in essential oil, with amounts varying between chemotypes (1.0-6.4%). nih.govresearchgate.nettinkturenpresse.delmaleidykla.lt
Solidago canadensisAsteraceaeLeaves, InflorescencesA known constituent of the essential oil; considered a derivative of (-)-alpha-gurjunene. nih.govcdnsciencepub.comcellulosechemtechnol.romdpi.com
Drimys brasiliensisWinteraceaeLeaves, Stem BarkA major component of the essential oil, with concentrations varying by plant part and collection site (up to 28.3%). redalyc.orgtandfonline.comunesp.br An enantiomer, epi-cyclocolorenone, has also been identified. researchgate.netnih.gov
Santolina chamaecyparissusAsteraceaeFlower HeadsA minor component (0.30%) of the essential oil. mdpi.comresearchgate.net
Artemisia annuaAsteraceaeAerial PartsPresence of this compound noted in studies of its essential oil.

Duguetia lanceolata : Fractionation of the ethanolic extract of the leaves of this plant led to the isolation of the sesquiterpene (-)-Cyclocolorenone. researchgate.netresearchgate.netgoogle.com.hkbvsalud.orgingentaconnect.com

Rhododendron tomentosum : The essential oil from the shoots of this plant contains this compound, with studies on Estonian varieties showing concentrations between 1.0% and 6.4%. nih.govresearchgate.nettinkturenpresse.de Isomers of this compound have also been reported in Lithuanian populations. lmaleidykla.ltnih.gov

Solidago canadensis : The leaves of Canadian goldenrod contain significant amounts of this compound. nih.govcdnsciencepub.com It is believed to be a precursor for this compound is (-)-alpha-gurjunene. nih.gov this compound is a recognized component of the plant's sesquiterpene fraction. cdnsciencepub.comcellulosechemtechnol.romdpi.com

Drimys brasiliensis : The essential oil of this plant is a rich source of this compound. One study found it to be the main constituent in the essential oil, at 18.3%. redalyc.org Another analysis of Brazilian specimens showed that this compound was a major component in both the leaf oil (16.0%) and the stem bark oil (28.3%). tandfonline.com The presence of epi-cyclocolorenone has also been noted, with its biosynthesis favored at higher altitudes. researchgate.netnih.gov

Santolina chamaecyparissus : Also known as cotton lavender, the essential oil from the flower heads of this Mediterranean shrub contains this compound, although as a minor constituent (0.30%). mdpi.comresearchgate.net

Artemisia annua : This plant, famously the source of the antimalarial drug artemisinin (B1665778), also lists this compound among its many chemical constituents.

Methodologies for Isolation from Terrestrial Plant Extracts

The isolation of this compound from terrestrial plants generally involves the extraction of essential oils, followed by chromatographic separation.

Hydrodistillation is a common method for extracting essential oils from plant material like leaves, stems, and flowers. nih.govredalyc.orgtandfonline.comunesp.br This process involves boiling the plant material in water and collecting the volatile compounds that co-distill with the steam.

Once the essential oil is obtained, it is subjected to analytical techniques for component separation and identification. Gas chromatography (GC) and gas chromatography-mass spectrometry (GC/MS) are the primary methods used to analyze the complex mixture of volatile compounds in essential oils and to identify constituents like this compound. nih.govtandfonline.comunesp.br For isolating specific compounds in larger quantities, column chromatography is often employed. researchgate.netresearchgate.net

Enantiomeric Forms and Their Differential Occurrence

This compound, a sesquiterpene with a distinctive aromadendrane skeleton, exists in nature as two enantiomers: (+)-cyclocolorenone and (-)-cyclocolorenone. These stereoisomers are mirror images of each other and, while possessing identical physical properties such as boiling point and mass, they rotate plane-polarized light in opposite directions. Their occurrence in the natural world is often specific to the producing organism, a common phenomenon among chiral molecules in nature. libretexts.org While some organisms exclusively synthesize one enantiomer, others have been found to produce both. clockss.org

Identification of (+)-Cyclocolorenone and (-)-Cyclocolorenone

The two enantiomeric forms of this compound have been isolated from a variety of natural sources, primarily from plants and marine organisms.

(+)-Cyclocolorenone: This enantiomer has been identified as a component in certain liverworts, such as the Japanese Plagiosciophila sciophila. clockss.org It has also been isolated from the red alga Laurencia intricata. researchgate.net Research has shown that (+)-cyclocolorenone exhibits strong repellent activity against the maize weevil, Sitophilus zeamais. researchgate.netresearchgate.net

(-)-Cyclocolorenone: The levorotatory form, (-)-cyclocolorenone, was successfully isolated from the n-hexane fraction of an ethanol (B145695) extract from the leaves of Duguetia lanceolata, a plant belonging to the Annonaceae family. researchgate.netbvsalud.org Through detailed spectroscopic analysis, its absolute configuration was determined to be (-)-(1R,6S,7R,10R)-Cyclocolorenone. researchgate.netbvsalud.org This enantiomer has demonstrated notable antileishmanial activity against both promastigote and amastigote forms of Leishmania (Leishmania) amazonensis. researchgate.netbvsalud.org

The differential occurrence of these enantiomers is a noteworthy aspect of natural product chemistry. For instance, aromadendranes, the class to which this compound belongs, are typically found in various tree species, whereas their mirror-image counterparts, the ent-aromadendranes, are characteristic of liverworts. rsc.org However, some liverwort species from the genus Lepidozia are capable of biosynthesizing both enantiomers. clockss.org

Techniques for Absolute Stereochemical Assignment (e.g., Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD))

Determining the precise three-dimensional arrangement of atoms, or absolute stereochemistry, is a critical step in the characterization of chiral molecules like this compound, especially when evaluating their biological activities. researchgate.net Chiroptical spectroscopic methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful, non-destructive techniques employed for this purpose. researchgate.netmdpi.com

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique was instrumental in the ambiguous assignment of the absolute configuration of (-)-cyclocolorenone isolated from Duguetia lanceolata. researchgate.netbvsalud.org The experimental VCD spectrum is compared with theoretical spectra calculated for the possible enantiomers. The agreement between the experimental and a specific calculated spectrum allows for the unambiguous determination of the absolute configuration. acs.org

Electronic Circular Dichroism (ECD): ECD spectroscopy is the counterpart to UV-Vis absorption spectroscopy and measures the differential absorption of circularly polarized light in the ultraviolet and visible regions of the spectrum. mdpi.com This method was used to definitively determine the absolute configuration of (-)-cyclocolorenone's diastereoisomers. researchgate.net The process involves comparing the experimental ECD spectrum with spectra simulated using quantum chemical calculations.

For both VCD and ECD, the accuracy of the stereochemical assignment relies heavily on computational chemistry. The typical workflow involves:

Generating possible conformations of the molecule.

Performing geometric optimization and frequency calculations using Density Functional Theory (DFT). For (-)-cyclocolorenone, these calculations were performed using the CAM-B3LYP functional and a 6-311++G(2d,2p) basis set with the Gaussian 09 program. researchgate.netresearchgate.net

Simulating the theoretical VCD or ECD spectra for the low-energy conformers. For ECD, Time-Dependent Density Functional Theory (TDDFT) calculations are employed. researchgate.netresearchgate.net

Comparing the theoretically predicted spectrum with the experimental one to assign the absolute configuration. researchgate.netresearchgate.net

These advanced spectroscopic and computational methods provide a reliable means of assigning the absolute configuration of complex natural products like this compound, which is essential for understanding their structure-activity relationships. researchgate.net

Chemical Synthesis and Derivatization Strategies for Cyclocolorenone and Its Analogs

Total Synthesis Approaches to the Cyclocolorenone Carbon Skeleton

The total synthesis of this compound has been a notable endeavor, with several research groups developing efficient routes to construct its characteristic guaiane (B1240927) skeleton. These efforts aim to provide access to the compound and its analogs for further study and potential applications.

Significant progress has been made in developing stereocontrolled synthetic routes to this compound. These approaches are designed to establish the correct relative and absolute stereochemistry of the multiple chiral centers present in the molecule. For instance, studies have reported highly efficient stereoselective total syntheses that employ multi-step sequences to achieve the target structure researchgate.netsmolecule.comhal.science. These routes often involve the strategic use of intermediates that pre-define key stereochemical relationships, enabling the construction of the complex bicyclic system with high fidelity researchgate.netresearchgate.net.

Several powerful organic reactions have been instrumental in the total synthesis of this compound.

Cobalt-Mediated Cyclopentenone Annelation: A cornerstone in several synthetic strategies is the cobalt-mediated cyclopentenone annelation sequence researchgate.netarchive.orgresearchgate.netacs.orgacs.org. This method typically involves the propargylation of ketone derivatives using cobalt-alkyne complexes, such as (RC≡CCR2)Co2(CO)6 complexes, followed by regiospecific hydration and base-catalyzed cyclization researchgate.netarchive.org. This sequence has proven to be highly effective for the efficient, stereoselective synthesis of this compound and related sesquiterpenes archive.orgresearchgate.net.

Pauson-Khand Reaction: The Pauson-Khand reaction, a formal [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide catalyzed by metal carbonyls, is a versatile tool for constructing cyclopentenone rings wikipedia.orgbeilstein-journals.orgrsc.orgnih.govwiley.com. This compound's structure is amenable to participation in such cycloaddition reactions, which can lead to the formation of various cyclic compounds smolecule.com. The Pauson-Khand reaction is recognized for its ability to build molecular complexity in a single step with notable stereochemical and regiochemical control, making it valuable in natural product synthesis wiley.com.

While many total syntheses have focused on racemic (±)-cyclocolorenone, understanding and controlling the absolute stereochemistry is crucial. Research has elucidated the stereochemistry of synthetic products, contributing to the definition of this compound's absolute configuration researchgate.netresearchgate.netacs.org. Although specific detailed protocols for enantioselective synthesis are not extensively detailed in the provided snippets, the emphasis on stereocontrolled routes implies a deep understanding of the stereochemical pathways involved in its construction.

Synthetic Studies on this compound Isomers

Beyond the synthesis of the natural product itself, studies have also targeted specific isomers of this compound, particularly epimers, to better understand its stereochemistry and chemical behavior.

The synthesis of 1-Epithis compound, an epimer of this compound, has been achieved from precursors such as O-acetylisophotosantonic acid lactone researchgate.netresearchgate.netacs.orgdokumen.pubrsc.orgrsc.org. These studies have utilized techniques like optical rotatory dispersion and various spectroscopic methods (proton magnetic resonance, ultraviolet spectroscopy) to elucidate the stereochemistry of the synthesized products researchgate.netacs.org. It has been noted that naturally occurring this compound can be unstable relative to its C1 epimer, 1-Epithis compound researchgate.net. Research has also involved the synthesis of other diastereomers and the analysis of stereoisomeric mixtures, contributing to a comprehensive understanding of the this compound family of compounds rsc.orgrsc.org.

Chemical Reactivity and Derivatization Studies of the this compound Core

This compound, as a sesquiterpene ketone, exhibits reactivity typical of these functional groups. Its core structure allows for various chemical transformations, opening avenues for derivatization.

Ketone Reactivity: The carbonyl group in this compound is susceptible to nucleophilic addition reactions, which can lead to the formation of alcohols or other functionalized derivatives. It can also undergo reduction to yield corresponding alcohols or other reduced species.

Sesquiterpene Backbone Reactivity: The hydrocarbon framework of the sesquiterpene can participate in reactions such as oxidation, potentially introducing new functional groups or modifying existing ones. The presence of double bonds within the structure also allows for participation in cycloaddition reactions, as noted with the Pauson-Khand reaction smolecule.com.

While specific detailed derivatization studies on this compound are not extensively detailed in the provided literature snippets, its structural features suggest potential for modifications at the ketone, allylic positions, or through reactions involving the cyclopropane (B1198618) ring.

Investigations into Nucleophilic Addition Reactions

As a ketone, this compound is susceptible to nucleophilic addition reactions, a characteristic reactivity pattern for carbonyl compounds. The electrophilic carbonyl carbon atom can be attacked by electron-rich nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds smolecule.comnumberanalytics.com. While specific detailed studies on this compound's direct reaction with various nucleophiles are not extensively detailed in the provided literature, this general reactivity implies that transformations such as addition of Grignard reagents, organolithium compounds, or metal hydrides could yield corresponding secondary alcohols or other derivatives msu.edulibretexts.orgallstudiesjournal.com. These reactions are fundamental in building molecular complexity from carbonyl precursors.

Oxidative Transformations and Formation of Oxygenated Derivatives

The chemical structure of this compound allows for oxidative transformations, which can lead to the formation of more complex molecules or introduce additional oxygen-containing functional groups smolecule.com. The sesquiterpene skeleton may contain sites amenable to oxidation, such as allylic positions or carbon-carbon double bonds if present in derivatives. General oxidative processes in organic chemistry can include epoxidation, hydroxylation, or cleavage reactions, depending on the specific reagents and conditions employed. However, specific research findings detailing the oxidation of this compound to particular oxygenated derivatives are not elaborated in the available information.

Cycloaddition Reactions Involving the this compound Moiety

The structural framework of this compound suggests its potential to participate in cycloaddition reactions, which are crucial for constructing cyclic and polycyclic systems smolecule.com. The mention of the Pauson-Khand reaction as a potential transformation highlights the capacity of its structure to engage in reactions that form new rings smolecule.com. Cycloaddition reactions, such as the Diels-Alder reaction ([4+2] cycloaddition) or other higher-order cycloadditions, are well-established methods for creating complex cyclic architectures pageplace.demdpi.comnovapublishers.comntnu.edu. While the potential for this compound to undergo such reactions is noted, specific experimental details or outcomes of cycloaddition reactions involving this compound itself are not detailed in the provided snippets.

Isomerization Pathways and Conditions

Research into the synthesis and modification of sesquiterpenoids, including those related to this compound, has encountered challenges related to stereochemistry and isomer formation. For instance, in the synthetic studies of related compounds, catalytic reduction processes have been observed to proceed in a non-stereospecific manner, leading to the formation of diastereoisomeric mixtures rsc.org. Gas chromatographic analysis of a ketone intermediate (VIa) in such studies indicated the presence of isomers in a ratio of approximately 50:47, suggesting that isomerization pathways can be operative under certain chemical conditions rsc.org. General studies on isomerization dynamics explore mechanisms involving hydrogen migration or structural rearrangements, which are pertinent to understanding the stability and interconversion of cyclic molecules mdpi.comnih.gov.

Dehydrogenation Reactions Leading to Aromatic Derivatives

Dehydrogenation reactions are employed to introduce unsaturation or to achieve aromatization, transforming cyclic systems into aromatic compounds. In the context of sesquiterpenoid chemistry, a related compound underwent dehydrogenation with sulfur to yield the aromatic s-guaiazulene rsc.org. Broader strategies for aromatization include transition-metal-catalyzed aerobic dehydrogenation of cyclohexene (B86901) derivatives nih.gov and electrochemical oxidative dehydrogenation methods samipubco.comrsc.orgrsc.org. These processes involve the removal of hydrogen atoms to create conjugated π-electron systems, leading to aromatic structures.

Biosynthetic Pathways and Metabolic Engineering of Cyclocolorenone

Elucidation of Primary Precursor Pathways

The biosynthesis of all terpenoids, including cyclocolorenone, originates from two universal five-carbon (C5) precursors: Isopentenyl Diphosphate (B83284) (IPP) and its isomer, Dimethylallyl Diphosphate (DMAPP). pnas.orgoup.comresearchgate.net These fundamental units are synthesized through two distinct and compartmentalized pathways within the plant cell. pnas.orgnih.govbiorxiv.orgtandfonline.com

Role of Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP)

IPP and DMAPP are the essential building blocks for the construction of the C15 skeleton of sesquiterpenes. nih.gov The synthesis of farnesyl diphosphate (FPP), the direct precursor to this compound, is achieved through the sequential condensation of two molecules of IPP with one molecule of DMAPP. oup.com This crucial elongation step is catalyzed by farnesyl diphosphate synthase (FPPS). nih.gov The resulting FPP molecule contains the necessary fifteen carbon atoms and the appropriate stereochemistry to undergo the subsequent cyclization reactions that define the aromadendrane-type sesquiterpene skeleton, to which this compound belongs. nih.govresearchgate.net

Contribution of the Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (B84403) (MEP) Pathways

In higher plants, the production of IPP and DMAPP is segregated into two primary pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. pnas.orgbiorxiv.orgrsc.org The MVA pathway, located in the cytosol, is traditionally associated with the biosynthesis of sesquiterpenes (C15) and triterpenes (C30). biorxiv.orgtandfonline.comrsc.org This pathway commences with acetyl-CoA. rsc.org Conversely, the MEP pathway, situated in the plastids, is primarily responsible for producing precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40) from pyruvate (B1213749) and glyceraldehyde 3-phosphate. pnas.orgrsc.org

While sesquiterpene biosynthesis is generally attributed to the cytosolic MVA pathway, there is growing evidence of "crosstalk" between the two pathways. pnas.orgacs.org Studies have shown that in some cases, IPP derived from the plastidial MEP pathway can be transported to the cytosol and contribute to sesquiterpene formation. pnas.orgacs.org This metabolic interaction suggests a degree of flexibility in the supply of precursors for this compound biosynthesis, although the MVA pathway is considered the principal contributor. nih.gov

Enzymatic Machinery in this compound Biosynthesis

The transformation of the linear FPP molecule into the complex tricyclic structure of this compound is orchestrated by a dedicated suite of enzymes. These biocatalysts are responsible for the initial cyclization cascade and subsequent oxidative modifications.

Identification and Characterization of Sesquiterpene Synthases (STSs)

The pivotal step in the biosynthesis of the this compound backbone is the cyclization of FPP, a reaction catalyzed by a class of enzymes known as sesquiterpene synthases (STSs). nih.govbioinformatics.nl For aromadendrene-type sesquiterpenes, including the precursor to this compound, specific STSs are required. nih.gov Research on Solidago canadensis led to the isolation and characterization of (-)-α-gurjunene synthase. nih.gov This enzyme catalyzes the conversion of FPP into (-)-α-gurjunene, which is considered a likely precursor to this compound. nih.govhuggingface.co The enzyme was purified and found to have a native molecular mass of approximately 48 kDa and a denatured mass of 60 kDa, suggesting it functions as a monomer. nih.gov It exhibits optimal activity at a pH of 7.8 in the presence of Mg2+ ions and has a Michaelis-Menten constant (KM) for FPP of 5.5 µM. nih.gov Interestingly, this synthase also produces (+)-γ-gurjunene as a minor product. nih.gov

EnzymeSource OrganismPrecursorProduct(s)Optimal pHCofactorKM (FPP)
(-)-α-gurjunene synthaseSolidago canadensisFarnesyl Diphosphate (FPP)(-)-α-gurjunene (91%), (+)-γ-gurjunene (9%)7.8Mg2+5.5 µM

Post-Cyclization Modifications by Cytochrome P450 Oxidases and Other Tailoring Enzymes

Following the formation of the initial sesquiterpene hydrocarbon skeleton by STSs, further structural diversity is achieved through the action of "tailoring" enzymes. nih.gov Prominent among these are the cytochrome P450 monooxygenases (CYPs or P450s). nih.govmdpi.comwikipedia.org These heme-containing enzymes are responsible for a wide range of oxidative reactions, including hydroxylations, epoxidations, and C-C bond cleavages, which are crucial for the biosynthesis of many complex natural products. mdpi.comnih.govnih.govnews-medical.net

In the context of this compound biosynthesis, it is proposed that a cytochrome P450 enzyme catalyzes the oxidation of the precursor, (-)-α-gurjunene, to form the ketone functionality present in this compound. nih.govresearchgate.net While the specific P450 enzyme responsible for this transformation in Solidago species has not been definitively identified and characterized, the involvement of such an oxidase is strongly inferred from biochemical studies. researchgate.net When crude extracts from Taiwania cryptomerioides, which also produces this compound-related compounds, were supplied with FPP, only (-)-α-gurjunene was detected, suggesting that the subsequent oxidation step to form this compound is catalyzed by enzymes like P450s that may not have been active in the extract. researchgate.net

Proposed Biogenetic Relationships (e.g., α-Gurjunene as a Precursor)

The biosynthetic pathway to this compound is believed to proceed through a series of intermediates, with α-gurjunene being a key proposed precursor. nih.govnih.govresearchgate.net The structural similarity between α-gurjunene and this compound strongly suggests a direct biogenetic link.

Metabolic Engineering and Synthetic Biology Approaches for this compound Production

The production of valuable plant-derived sesquiterpenoids like this compound in their natural hosts is often limited by low yields and complex extraction processes. nih.gov To overcome these limitations, metabolic engineering and synthetic biology have emerged as powerful tools to create efficient microbial cell factories for the targeted synthesis of these compounds. nih.gov This approach involves rationally designing and modifying the metabolism of host organisms to enhance the production of specific molecules. nih.gov

Optimization of Upstream Metabolic Flux for Sesquiterpenoid Precursors

The biosynthesis of all sesquiterpenoids, including this compound, originates from the universal C15 precursor, farnesyl diphosphate (FPP). nih.govresearchgate.net FPP itself is synthesized from the five-carbon building blocks isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.gov A critical bottleneck in the production of any target sesquiterpenoid is the limited natural supply of FPP in the host cell. nih.gov Therefore, a primary strategy in metabolic engineering is to enhance the metabolic flux towards these essential precursors. nih.gov

Key strategies often involve reinforcing the native biosynthetic pathways that produce IPP and DMAPP, primarily the mevalonate (MVA) pathway in the cytoplasm of eukaryotes or the methylerythritol phosphate (MEP) pathway. nih.gov By overexpressing the genes encoding key enzymes in these pathways, the intracellular pool of FPP can be significantly increased, providing more substrate for the downstream sesquiterpene synthases that produce the desired compound skeleton. nih.gov Inhibiting competing pathways that drain the FPP pool for other metabolic processes, such as sterol biosynthesis, is another effective strategy to channel precursors towards the target product. nih.gov

Table 1: Strategies for Optimizing Upstream Metabolic Flux to FPP

StrategyTarget PathwayKey Genes/EnzymesExpected Outcome
Pathway Upregulation Mevalonate (MVA) PathwaytHMG1 (truncated HMG-CoA reductase), ERG20 (Farnesyl diphosphate synthase)Increased synthesis of IPP, DMAPP, and FPP.
Precursor Supply Enhancement Acetyl-CoA MetabolismGenes involved in acetyl-CoA synthesisBoosts the primary carbon source for the MVA pathway. nih.gov
Inhibition of Competing Pathways Sterol BiosynthesisDownregulation of squalene (B77637) synthase (ERG9)Prevents diversion of FPP away from sesquiterpenoid synthesis.
Cofactor Regeneration NADP+/NADPH BalanceEnzymes involved in the pentose (B10789219) phosphate pathwayEnsures an adequate supply of reducing equivalents (NADPH) for biosynthetic reactions.

Heterologous Expression in Microbial Hosts for Enhanced Biosynthesis

Heterologous expression, the process of introducing genes from one organism into another, is a cornerstone of synthetic biology for producing complex natural products. nih.gov Microbial hosts such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are commonly used as chassis organisms due to their fast growth rates, well-understood genetics, and ease of cultivation. nih.govnih.gov

The general approach involves introducing two key types of genes into the microbial host: a sesquiterpene synthase (STS) that catalyzes the cyclization of FPP to form the specific hydrocarbon skeleton, and modifying enzymes like cytochrome P450 oxidases (P450s) that perform subsequent tailoring reactions (e.g., oxidation) to yield the final product. nih.gov For this compound, this would involve expressing a suitable aromadendrene-type STS followed by a P450 that can oxidize the precursor to the final ketone structure. nih.gov

Saccharomyces cerevisiae is often considered a superior host for producing oxidized sesquiterpenoids like this compound. nih.gov As a eukaryote, it possesses the necessary endoplasmic reticulum and native machinery to correctly fold and express complex eukaryotic enzymes like plant-derived P450s, a task that can be challenging in prokaryotic hosts like E. coli. nih.gov The selection of a robust and efficient STS and the pairing of it with a compatible P450 are critical for achieving high yields of the target molecule. nih.gov

Table 2: Comparison of Microbial Hosts for Heterologous Sesquiterpenoid Expression

FeatureEscherichia coliSaccharomyces cerevisiaeRelevance for this compound Production
Growth Rate Very fast (doubling time ~20 min)Fast (doubling time ~90 min)Faster development cycles with E. coli, but S. cerevisiae is also rapid for industrial scales.
Genetic Tools Extensive and well-establishedExtensive and well-establishedBoth hosts are highly amenable to genetic engineering.
P450 Expression Challenging; often requires P450 reductase co-expression and protein engineering.Generally successful due to native ER and P450 reductase systems. nih.govS. cerevisiae is highly advantageous for the oxidation step required to form the ketone group in this compound. nih.gov
Precursor Pathway MEP pathway is native. MVA pathway can be introduced.MVA pathway is native and well-characterized for engineering. nih.govThe native MVA pathway in yeast is a common and effective target for upregulation to increase FPP supply. nih.gov
Industrial Status Widely used for various bioproducts.Generally Recognized as Safe (GRAS) status; widely used in industrial fermentation. nih.govThe GRAS status of S. cerevisiae is beneficial for potential applications of the produced compound.

Advanced Spectroscopic and Analytical Characterization of Cyclocolorenone

Chiroptical Spectroscopy for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules during electronic transitions mdpi.comencyclopedia.pub. This method is highly sensitive to molecular chirality and is invaluable for determining the absolute configuration of stereoisomers mdpi.comencyclopedia.pubresearchgate.netfaccts.de.

Research has utilized ECD spectroscopy in conjunction with theoretical calculations, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), to elucidate the absolute stereochemistry of cyclocolorenone and its diastereoisomers researchgate.netnih.govtdtu.edu.vn. By comparing experimental ECD spectra with theoretically predicted spectra, researchers can assign the precise three-dimensional arrangement of atoms in chiral molecules mdpi.comencyclopedia.pubresearchgate.net. This approach has been crucial in confirming the structures of this compound isolated from sources like Ceratophyllum demersum nih.govtdtu.edu.vn and Duguetia lanceolata researchgate.netdntb.gov.ua. The sensitivity of ECD to subtle changes in molecular conformation also provides insights into the compound's structural dynamics mdpi.comencyclopedia.pub.

Advanced Chromatographic Methods for Separation and Analysis

Chromatographic techniques are fundamental for isolating, purifying, and analyzing complex mixtures containing natural products like this compound. Advanced methods such as GC-MS and HPLC offer high resolution and sensitivity, enabling detailed characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry spectroinlets.comthermofisher.com. GC separates volatile and semi-volatile compounds based on their boiling points and affinities for a stationary phase within a column, while MS identifies and quantifies these separated components by analyzing their mass-to-charge ratios spectroinlets.comthermofisher.com.

This compound has been frequently identified and quantified in various essential oil and natural product extracts using GC-MS. This technique allows for the profiling of complex mixtures, pinpointing this compound's presence and relative abundance trdizin.gov.trresearchgate.netunesp.brscielo.br. For instance, this compound has been detected in the essential oils of Montanoa guatemalensis researchgate.net and Drimys brasiliensis unesp.brscielo.br, where it constituted a significant percentage of the oil. Databases like the NIST WebBook and SpectraBase provide reference mass spectral data and retention indices for this compound, aiding in its identification nist.govnih.govspectrabase.comnist.govdiabloanalytical.com.

Mechanistic Insights into Biological Activities of Cyclocolorenone

Insect Repellent Mechanisms

Cyclocolorenone has demonstrated notable efficacy as an insect repellent, particularly against stored-product pests. Its activity suggests potential applications in agricultural pest management and the development of natural insecticides.

Activity against Specific Agricultural Pests (e.g., Sitophilus zeamais)

Research has highlighted this compound's strong repellent activity against adult maize weevils, Sitophilus zeamais (Coleoptera: Curculionidae) researchgate.netresearchgate.netacgpubs.orgacgpubs.orginformahealthcare.com. Studies indicate that this compound possesses comparable efficacy to natural insecticides like pyrethrins (B594832). Specifically, this compound has shown an ED50 value of 2.0 μg/cm², which is a measure of the concentration required to elicit a response in 50% of the population, indicating a potent repellent effect researchgate.netresearchgate.netacgpubs.org. This activity is considered significant, as it positions this compound as a promising candidate for biocontrol agents targeting stored-product insects researchgate.net.

Antimicrobial Mechanisms of Action

Antibacterial Efficacy and Cellular Targets

Specific data detailing the antibacterial efficacy or identified cellular targets of this compound were not found in the reviewed scientific literature. While general discussions on novel antibacterial targets and mechanisms exist for other compounds tum.denih.gov, and phenolic compounds exhibit membrane-active properties mdpi.com, direct research on this compound's antibacterial profile is absent from the consulted sources.

Antifungal Activity (e.g., against Candida parapsilosis yeasts)

The reviewed literature does not provide specific data on the antifungal activity of this compound, particularly against Candida parapsilosis yeasts. Studies have explored the antifungal mechanisms of other natural compounds like D-limonene against C. parapsilosis nih.govmdpi.com and the synergistic effects of drug combinations for candidiasis treatment mdpi.com, but this compound's direct role in antifungal therapy is not detailed in these sources.

Antiviral Properties and Inhibition of Viral Replication

Information regarding the specific antiviral properties or mechanisms of viral replication inhibition attributed to this compound was not identified in the examined literature. While terpenoids, in general, have demonstrated potential antiviral effects by hindering viral adsorption, invasion, and replication researchgate.netbsmiab.org, and certain peptide compounds have shown antiviral activity through specific pathways mdpi.com, this compound's direct involvement in antiviral mechanisms is not elaborated upon in the available research.

Antileishmanial Activity and Parasite-Specific Mechanisms

This compound has demonstrated significant activity against Leishmania parasites, with specific mechanisms related to its interaction with the parasite's cellular components.

Efficacy against Leishmania amazonensis Promastigote and Amastigote Forms

(-)-Cyclocolorenone has shown notable efficacy against both the promastigote and amastigote forms of Leishmania (Leishmania) amazonensis. In vitro evaluations revealed inhibitory concentrations (IC50) of 4.54 µM against promastigotes and 28.44 µM against amastigotes researchgate.netbenthamdirect.com. Furthermore, the compound exhibited low toxicity towards J774 macrophage cells, with a cytotoxic concentration (CC50) exceeding 458.71 µM researchgate.netbenthamdirect.com. This resulted in favorable selectivity indices, calculated to be greater than 100 for promastigotes and greater than 32.2 for amastigotes, indicating a significant preference for targeting the parasite over host cells researchgate.netbenthamdirect.com.

Table 1: Antileishmanial Activity of (-)-Cyclocolorenone against Leishmania amazonensis

Parasite FormIC50 (µM)CC50 (µM)Selectivity Index (SI)
Promastigote4.54> 458.71> 100
Amastigote28.44> 458.71> 32.2

Note: CC50 values are for J774 macrophage cells.

Interaction with Parasite Cell Membrane Integrity

Research indicates that (-)-cyclocolorenone targets the integrity of the parasite cell membrane researchgate.netbenthamdirect.com. Studies analyzing the cell membrane's integrity using the SYTOX green probe suggest that the compound's mechanism of action involves a tropism for this vital cellular component researchgate.netbenthamdirect.comnih.gov. This interaction with the cell membrane is believed to contribute to its antileishmanial effects.

Anti-inflammatory Mechanisms

This compound has been implicated in the anti-inflammatory effects observed in extracts of Critonia aromatisans nih.govresearchgate.netresearchgate.net. The presence of this compound, alongside stigmasterol, is proposed to be responsible for these activities nih.govresearchgate.net. One of the identified mechanisms contributing to its anti-inflammatory response involves the inhibition of nitric oxide (NO) production and the suppression of pro-inflammatory cytokines nih.govresearchgate.net. Further research is suggested to fully elucidate the antioxidant and anti-inflammatory properties of this compound nih.gov.

Compound List:

this compound

Stigmasterol

Modulation of Pro-inflammatory Mediators (e.g., Nitric Oxide (NO), Prostaglandin (B15479496) E2 (PGE2))

Studies investigating the bioactivity of sesquiterpenes, including this compound, have indicated a role in modulating key pro-inflammatory mediators. This compound has been associated with the modulation of nitric oxide (NO) and prostaglandin E2 (PGE2) production semanticscholar.org. While specific detailed mechanisms for this compound itself are still under investigation, its classification alongside compounds known to influence these pathways suggests its potential involvement in regulating inflammatory responses. Prostaglandin E2 (PGE2) is a lipid mediator involved in inflammation, pain, and fever, while nitric oxide (NO) plays crucial roles in vascular tone, neurotransmission, and immune responses, but can also contribute to inflammation and tissue damage when produced excessively nih.gov. The modulation of these mediators by this compound could contribute to its observed biological effects.

Involvement in Cellular Signaling Pathways (e.g., NF-κB pathway)

This compound has been identified as a compound involved in cellular signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) pathway semanticscholar.orgdntb.gov.ua. The NF-κB pathway is a critical regulator of immune responses, inflammation, cell survival, and proliferation genome.jpwikipedia.orgyoutube.com. Activation of NF-κB typically involves the degradation of inhibitory proteins (IκB) and the translocation of NF-κB complexes to the nucleus, where they regulate the transcription of genes involved in inflammatory and immune responses genome.jpwikipedia.orgyoutube.com. Research has indicated that this compound, when isolated from certain sources, is associated with the NF-κB p65 and JAK-STAT1 transcription factor signaling pathways dntb.gov.ua. This suggests that this compound may exert its biological effects, potentially including anti-inflammatory or immunomodulatory actions, by influencing the activation or regulation of these fundamental cellular signaling cascades.

Ecological Roles and Plant Defense Mechanisms of this compound

This compound is found in a variety of natural sources, highlighting its ecological significance, particularly in plant defense mechanisms. It has been identified in marine red algae, such as Laurencia intricata, where it has demonstrated notable insect repellent activity against stored-product insects like the maize weevil (Sitophilus zeamais) smolecule.comresearchgate.net. This repellent property suggests a role in the alga's defense against herbivory or microbial colonization.

Furthermore, this compound occurs in several plant species. It has been isolated from Magnolia ovata, Bazzania tridens, and various Drimys species, among others smolecule.comnih.govunesp.br. In plants like Drimys species, this compound is a significant component of their essential oils, which are known to possess insect repellent properties unesp.br. Volatile organic compounds (VOCs) emitted by plants, including sesquiterpenes like this compound, are integral to plant defense strategies. These compounds can directly deter herbivores, attract natural enemies of pests, or act as signaling molecules, priming the plant's defenses against biotic stresses mdpi.comresearchgate.netnih.govfrontiersin.orgscitechnol.com. The presence of this compound in these organisms underscores its contribution to their ecological interactions and defense mechanisms.

Biotransformation and Metabolism Studies

The metabolic fate of this compound in biological systems has been investigated, primarily in mammalian models. Studies in rabbits have shown that this compound undergoes biotransformation, with the primary metabolic pathway involving hydroxylation researchgate.netnih.govtandfonline.comresearchgate.netnih.govtandfonline.cominchem.orgogu.edu.tr. Specifically, this compound is converted into hydroxylated metabolites, indicating enzymatic modification of its structure within the organism. This process typically occurs during Phase I metabolism, where enzymes like cytochrome P450 monooxygenases facilitate the introduction of hydroxyl groups researchgate.netresearchgate.neteuropa.eu. These biotransformation studies are crucial for understanding the compound's pharmacokinetic profile and potential biological activity in vivo.

Structure Activity Relationship Sar and Computational Studies of Cyclocolorenone

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis aims to establish a correlation between the chemical structure of a molecule and its biological activity. This approach allows for the prediction of activity for novel compounds based on their structural features and is instrumental in guiding the design of more potent and selective molecules wikipedia.orgpsu.educollaborativedrug.com. While specific QSAR studies focused solely on cyclocolorenone were not extensively detailed in the provided search results, the methodologies are well-established for similar natural products.

Application of Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that generates contour maps representing favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions around a molecule. By aligning a series of related compounds, CoMFA can identify key structural features that contribute to biological activity. For this compound, CoMFA could be applied to a dataset of its analogs to identify structural modifications that enhance specific activities, such as antimicrobial or anti-inflammatory effects psu.edumdpi.comscience.gov.

Utilization of Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) extends CoMFA by incorporating additional molecular descriptors, such as hydrogen bond donor/acceptor capabilities and lipophilicity. This provides a more comprehensive understanding of the molecular interactions driving activity. Similar to CoMFA, CoMSIA would involve aligning this compound and its analogs to map out regions of space that are critical for interaction with a biological target psu.edumdpi.comscience.gov.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational method used to predict the preferred orientation of one molecule (ligand) when bound to another (receptor), such as a protein target. This technique is vital for understanding how this compound might interact with biological macromolecules and for predicting its binding affinity and mode of action psu.edunih.govjapsonline.comresearchgate.netresearchgate.netnih.govarxiv.orgmemphis.edu.

Studies have employed molecular docking to investigate the potential anti-inflammatory activity of compounds, including sesquiterpenes, by simulating their binding to enzymes like cyclooxygenase (COX) nih.gov. Similarly, docking simulations have been used to assess the antitrypanosomal potential of natural products by modeling their interaction with enzymes like ornithine decarboxylase (ODC) japsonline.com. For this compound, docking studies could reveal specific interactions within the active sites of target proteins, providing insights into its mechanism of action and guiding the design of more effective derivatives.

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations offer a fundamental approach to understanding molecular behavior, electronic properties, and reactivity. Density Functional Theory (DFT) and its time-dependent extension (TDDFT) are powerful tools in this regard.

Density Functional Theory (DFT) for Reactivity Indices and Conformational Analysis

DFT calculations are extensively used to determine a molecule's electronic structure, including its reactivity indices and conformational preferences mdpi.comohio-state.edumdpi.comnih.govrsc.orgresearchgate.nettsijournals.commdpi.comrsc.orgpku.edu.cn. By calculating properties such as Fukui functions and dual descriptors, DFT can identify reactive sites within this compound, predicting where it is most likely to undergo chemical reactions mdpi.com. Furthermore, DFT is crucial for conformational analysis, allowing researchers to map the potential energy surface and identify the most stable three-dimensional arrangements of atoms in this compound mdpi.comohio-state.edunih.govresearchgate.nettsijournals.commdpi.com. This is important because different conformations can exhibit distinct biological activities. For instance, studies have utilized DFT to determine the absolute configuration of sesquiterpenes and analyze their conformational landscapes researchgate.netnih.gov.

Time-Dependent Density Functional Theory (TDDFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TDDFT) is employed to predict the electronic excitation energies and spectroscopic properties of molecules, such as UV-Vis absorption spectra benasque.orgrsc.orgchemrxiv.orgrespectprogram.org. This method is particularly useful for understanding how a molecule interacts with light. For this compound, TDDFT calculations could predict its electronic absorption spectrum, aiding in its identification and characterization through spectroscopic techniques. Additionally, TDDFT can be used to determine the absolute configuration of chiral molecules by comparing calculated electronic circular dichroism (ECD) spectra with experimental data researchgate.net.

Computational Prediction of Potential Biological Targets and Mechanisms

While specific computational studies focused on predicting the biological targets and mechanisms of action for this compound were not identified within the provided search results, its known biological activities suggest potential avenues for such investigations. This compound has demonstrated antileishmanial activity against L. (L.) amazonensis, targeting the parasite cell membrane and leading to observed effects such as degradation of organelles, cell shrinkage, and intracellular disorganization researchgate.net. Additionally, it exhibits phytotoxic effects mdpi.com and has been associated with broader biological activities including anti-inflammatory, analgesic, antioxidant, antibacterial, insecticidal, and cytotoxic properties researchgate.netnih.gov.

The prediction of biological targets and mechanisms for natural products like this compound is typically achieved through various in silico methodologies. Tools such as SwissTargetPrediction and Molinspiration are commonly employed to predict potential protein targets based on molecular structure and known ligand-target interactions frontiersin.orgsemanticscholar.org. Molecular docking studies are also crucial for simulating the binding of a compound to specific protein targets, thereby predicting binding affinities and modes of interaction frontiersin.orgd-nb.infonih.govbiorxiv.orgmdpi.comopenaccessjournals.compsu.edu. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, aiding in the optimization of lead compounds and the identification of key pharmacophores frontiersin.orgpsu.eduoncodesign-services.comnih.govuni-bonn.debiorxiv.org.

Given the experimental observation of this compound targeting the parasite cell membrane researchgate.net, computational approaches could be utilized to identify specific membrane proteins or pathways involved. Molecular docking could simulate interactions with identified membrane proteins, while molecular dynamics simulations could further elucidate the stability and nature of these interactions. Similarly, computational methods could be applied to explore the mechanisms behind its phytotoxicity or other reported activities by predicting interactions with relevant plant or microbial targets.

However, due to the absence of direct computational prediction data for this compound in the provided search results, a data table detailing predicted targets, binding affinities, or mechanisms derived from such studies cannot be generated at this time.

Compound Names:

this compound

Future Research Directions and Translational Potential of Cyclocolorenone

Discovery and Characterization of Novel Natural Sources and Analogs

The identification of cyclocolorenone in a range of organisms underscores its widespread presence in nature and hints at its ecological roles. It has been isolated from marine sources such as red algae, notably species of the genus Laurencia smolecule.comresearchgate.netresearchgate.net, and soft corals of the Nephthea genus bioline.org.br. Terrestrial sources include plants from the Annonaceae family (Duguetia lanceolata), Magnolia species (Magnolia grandiflora, Magnolia yunnanensis), Montanoa guatemalensis, Drimys brasiliensis, Solidago virgaurea, Baccharis uncinella, and Michelia yunnanensis researchgate.netmdpi.comynu.edu.cnunesp.brmdpi.comresearchgate.netjst.go.jpmdpi.comdntb.gov.ua. Additionally, it has been found in liverworts (Anastrophyllum species) mdpi.commdpi.com and Artemisia annua nih.govreading.ac.uk.

Future research should focus on systematically surveying under-explored ecosystems and organisms for new sources of this compound and related analogs. Advanced analytical techniques, such as sophisticated mass spectrometry and NMR spectroscopy, coupled with bioassay-guided fractionation, will be crucial for identifying and characterizing novel natural products with similar structural motifs or complementary biological activities. Understanding the biosynthetic pathways in these diverse organisms could also provide insights into the ecological functions of this compound and its analogs.

Table 1: Selected Natural Sources and Reported Activities of this compound

Source OrganismPart of OrganismReported ActivityKey Finding/Reference
Laurencia intricata (Red Alga)AlgaeInsect repellentStrong repellent activity against maize weevil (Sitophilus zeamais), comparable to pyrethrins (B594832) researchgate.netresearchgate.net.
Duguetia lanceolata (Annonaceae)LeavesAntileishmanialActivity against Leishmania amazonensis promastigotes and amastigotes, targeting the parasite cell membrane researchgate.netbenthamdirect.com.
Magnolia grandifloraVariousInsect repellent, Phytotoxic, Nematicidal potentialRepellent activity against maize weevil; growth inhibition in wheat coleoptiles and phytotoxicity to corn, bean, and tobacco mdpi.comynu.edu.cn.
Montanoa guatemalensisLeavesCytotoxicSelective cytotoxic activity against MDA-MB-231 breast tumor cells mdpi.com.
Artemisia annuaPlantSesquiterpene ketoneIdentified as a component; A. annua is known for artemisinin (B1665778) nih.govreading.ac.uk.
Drimys brasiliensisEssential oilInsect repellentMajor component in essential oil showing repellent activity unesp.br.
Michelia yunnanensisLeaves, FlowersInsecticidal (contact toxicity), RepellentExerts contact toxicity to Lasioderma serricorne and repellent effect on Tribolium castaneum jst.go.jp.

Development of Advanced Synthetic Methodologies for Structurally Diverse Derivatives

The complex polycyclic structure of this compound presents a significant challenge and opportunity for synthetic organic chemists. While total synthesis routes have been established, including methods employing cobalt-mediated annulation and photochemical rearrangements smolecule.comresearchgate.netacs.orgacs.orgacs.org, there is a continuous need for developing more efficient, stereoselective, and scalable synthetic methodologies.

Future research should focus on designing novel synthetic pathways that allow for the facile introduction of diverse functional groups and modifications to the this compound scaffold. This includes exploring new catalytic systems, cascade reactions, and bio-inspired synthetic strategies. The development of robust methods for creating structurally diverse derivatives is critical for structure-activity relationship (SAR) studies, which can lead to compounds with enhanced or altered biological activities, such as increased potency, improved selectivity, or novel pharmacological profiles.

Deeper Elucidation of Undiscovered Biological Pathways and Molecular Targets

This compound has demonstrated a range of promising biological activities, including insect repellency, antioxidant properties, antileishmanial effects, and phytotoxicity smolecule.comresearchgate.netmdpi.combenthamdirect.com. However, the precise molecular mechanisms underlying these activities are often not fully understood. For instance, while its antileishmanial action has been linked to targeting the parasite cell membrane researchgate.netbenthamdirect.com, the specific molecular interactions and downstream cellular effects require deeper investigation.

Future research should prioritize comprehensive studies to elucidate the undiscovered biological pathways and identify specific molecular targets. This could involve employing advanced omics technologies (genomics, transcriptomics, proteomics), high-throughput screening assays, and biochemical assays to pinpoint enzymes, receptors, or cellular pathways that this compound interacts with. Understanding these mechanisms is fundamental for rationally designing therapeutic agents or agrochemicals based on the this compound structure.

Applications in Agrochemicals and Biocontrol Agent Development

The pronounced insect repellent properties of this compound against pests like the maize weevil (Sitophilus zeamais) and its efficacy comparable to synthetic insecticides like pyrethrins highlight its significant potential in agrochemical applications researchgate.netresearchgate.net. Its reported phytotoxicity also suggests possibilities as a natural herbicide or plant growth regulator mdpi.com.

Further research is warranted to explore this compound's efficacy against a broader spectrum of agricultural pests, including insects, mites, and nematodes, under field conditions. Investigating its potential as a component in integrated pest management (IPM) strategies, alone or in combination with other natural or synthetic agents, is also crucial. Understanding its environmental fate, persistence, and impact on non-target organisms will be essential for its safe and sustainable application in agriculture. Developing formulations that enhance its stability and delivery in agricultural settings will also be a key area of translational research.

Design and Synthesis of this compound-based Chemical Probes and Research Tools

The biological activities of this compound make it an attractive scaffold for developing chemical probes and research tools. By chemically modifying the this compound structure, researchers can create molecules designed to investigate biological processes or identify molecular targets.

Future directions include the synthesis of this compound derivatives labeled with fluorescent tags, radioisotopes, or affinity tags (e.g., biotin). These labeled compounds could be used to:

Track Distribution: Visualize the uptake, transport, and localization of this compound within cells or organisms using microscopy or imaging techniques.

Identify Targets: Employ affinity-based methods, such as pull-down assays followed by mass spectrometry, to identify the specific proteins or biomolecules that this compound binds to.

Study SAR: Synthesize analogs with systematic structural modifications to probe the critical pharmacophores responsible for its observed activities, leading to the design of more potent and selective compounds.

Develop Assays: Create high-throughput screening assays based on this compound's activity to discover new modulators or inhibitors of its biological pathways.

Sustainable Production Strategies via Synthetic Biology and Metabolic Engineering

The natural abundance of this compound can be limited by the availability and cultivation of its natural sources, such as specific algal species or plants. This limitation necessitates the exploration of alternative, sustainable production methods. Synthetic biology and metabolic engineering offer promising avenues for producing this compound and its valuable derivatives in a controlled and scalable manner.

Research efforts should focus on:

Pathway Elucidation: Fully characterizing the biosynthetic pathway of this compound in its natural producers, identifying key enzymes such as sesquiterpene synthases (STSs) and oxidoreductases.

Host Engineering: Expressing the identified genes in microbial hosts like Escherichia coli or yeast (Saccharomyces cerevisiae), which are well-established platforms for producing complex natural products.

Metabolic Optimization: Employing metabolic engineering strategies to enhance precursor supply (e.g., farnesyl pyrophosphate), optimize enzyme expression and activity, and improve product titers and yields.

Biocatalysis: Investigating the use of isolated enzymes or engineered whole-cell biocatalysts for specific steps in the synthesis, potentially offering greener and more selective transformations.

Successful implementation of these strategies could ensure a consistent and sustainable supply of this compound for further research and potential commercial applications, reducing reliance on natural resource extraction.

Compound List:

this compound

Q & A

Q. What analytical methodologies are recommended for the identification and quantification of Cyclocolorenone in complex matrices (e.g., plant essential oils)?

Answer:

  • GC-MS with Kovats Retention Indices (KRI): this compound (CAS 1911-75-7) is best identified using gas chromatography-mass spectrometry (GC-MS) coupled with KRI matching (e.g., KRI 1775 for this compound, KRI 1774 for epi-Cyclocolorenone) .
  • Quantification via Internal Standards: Use deuterated analogs or structurally similar sesquiterpenoids as internal standards to account for matrix effects. Calibration curves should span concentrations observed in natural sources (e.g., 0.3125–25 μL/mL in Drimys brasiliensis oils) .
  • Validation: Include reproducibility tests across multiple extraction batches (e.g., Soxhlet vs. steam distillation) to assess methodological robustness .

Q. How can researchers design experiments to verify the biosynthetic pathways of this compound in plant systems?

Answer:

  • Isotopic Labeling: Administer 13C^{13}\text{C}-labeled precursors (e.g., mevalonate or methylerythritol phosphate) to track incorporation into this compound via NMR or high-resolution MS .
  • Enzyme Inhibition Studies: Use specific inhibitors (e.g., fosmidomycin for the MEP pathway) to determine dominant biosynthetic routes in plant tissues .
  • Transcriptomic Correlation: Pair metabolite profiling with RNA-seq data to identify candidate genes (e.g., sesquiterpene synthases) upregulated during this compound accumulation .

Advanced Research Questions

Q. How should researchers address contradictory reports on this compound’s biological activity (e.g., insecticidal efficacy varying across studies)?

Answer:

  • Standardized Bioassays: Adopt OECD guidelines for insecticidal testing (e.g., Rhipicephalus microplus larvae mortality assays) to ensure comparability. Note that efficacy discrepancies (e.g., 95% vs. 100% mortality) may arise from differences in oil purity or larval developmental stages .
  • Synergistic Analysis: Test this compound in combination with co-occurring terpenoids (e.g., bicyclogermacrene) to evaluate additive or antagonistic effects .
  • Ecological Context: Consider plant chemotype variations (e.g., Drimys brasiliensis from São Paulo vs. Rio Grande do Sul) affecting this compound content and bioactivity .

Q. What experimental strategies are effective for resolving structural ambiguities in this compound derivatives (e.g., epi-Cyclocolorenone)?

Answer:

  • X-ray Crystallography: Resolve absolute configurations of crystalline derivatives (e.g., brominated analogs) .
  • Computational Modeling: Compare experimental 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR shifts with density functional theory (DFT)-predicted values to distinguish stereoisomers .
  • Chiral Chromatography: Use chiral stationary phases (e.g., β-cyclodextrin) to separate enantiomers and assign optical rotations .

Q. How can researchers optimize the biotransformation of this compound using microbial systems?

Answer:

  • Strain Screening: Test fungal strains (e.g., Aspergillus niger) known for sesquiterpenoid oxidation. Monitor metabolites via LC-MS/MS .
  • Reaction Parameterization: Vary incubation time, pH, and co-substrates (e.g., glucose) to maximize yield of target derivatives (e.g., hydroxylated this compound) .
  • Scalability Trials: Transition from shake-flask to bioreactor systems while maintaining dissolved oxygen and temperature controls .

Data Contradiction & Reproducibility

Q. What steps ensure reproducibility in this compound isolation protocols across laboratories?

Answer:

  • Detailed Metadata Reporting: Document plant collection sites, drying methods, and storage conditions (e.g., temperature, light exposure) affecting compound stability .
  • Interlaboratory Validation: Share standardized extracts with collaborating labs for cross-validation using harmonized GC-MS parameters .
  • Negative Controls: Include solvent blanks and matrix-free samples to rule out contamination during extraction .

Q. How should researchers interpret conflicting data on this compound’s ecological roles (e.g., allelopathic vs. pollinator-attractant functions)?

Answer:

  • Context-Specific Assays: Test allelopathic activity (e.g., seed germination inhibition) and pollinator attraction (e.g., electroantennography) under varying ecological conditions .
  • Dose-Response Curves: Establish threshold concentrations for dual roles (e.g., repellency at high doses vs. attraction at low doses) .
  • Field vs. Lab Studies: Compare controlled lab results with field observations to account for environmental variables (e.g., UV degradation) .

Methodological Tables

Q. Table 1. Key GC-MS Parameters for this compound Analysis

ParameterSpecificationReference
ColumnDB-5MS (30 m × 0.25 mm × 0.25 μm)
Ionization ModeElectron Impact (70 eV)
Temperature Program60°C (2 min) → 300°C @ 10°C/min
Kovats Retention Index1775 (this compound)

Q. Table 2. Reported this compound Content in Drimys brasiliensis Essential Oils

RegionThis compound (%)Extraction MethodReference
São Paulo, Brazil28.3Steam Distillation
Rio Grande do Sul, Brazil18.3Soxhlet Extraction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclocolorenone
Reactant of Route 2
Cyclocolorenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.